4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid
Description
4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety fused to a 1,2-oxazole ring substituted with a ketone group at position 2. The compound’s IUPAC name, 2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid (synonym: α-amino-3-hydroxy-5-isoxazoleacetic acid), highlights its isoxazole core and amino-acetic acid side chain . Its molecular formula is C₅H₆N₂O₄ (molecular weight: 158.1 g/mol), and it is registered under CAS No. 2552-55-3.
Properties
IUPAC Name |
4-(3-oxo-1,2-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-5-8(15-11-9)6-1-3-7(4-2-6)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAVMQFSPCWWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503955-71-2 | |
| Record name | 4-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with a carboxylic acid derivative can yield the oxazole ring, which is then further functionalized to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid and analogous heterocyclic derivatives:
Key Comparative Insights:
Structural Variations :
- Heterocyclic Core : The 1,2-oxazole ring in the target compound differs from 1,2,4-oxadiazoles (e.g., in 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid ) by having one fewer nitrogen atom, altering electronic properties and hydrogen-bonding capacity .
- Substituent Effects : Phosphonic acid (HAB-439 ) or chloromethyl groups introduce distinct reactivity and biological targeting (e.g., enzyme inhibition vs. antiviral activity) .
Biological Activity: The amino-acetic acid side chain in the target compound may confer neuroactivity, akin to ibotenic acid (a glutamate receptor agonist) . In contrast, 1,2,4-oxadiazoles are associated with analgesic and antiviral effects due to their planar, aromatic structures .
Synthetic Approaches :
- Chloromethyl intermediates (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole ) are common in nucleophilic substitutions to append heterocycles to aromatic acids . The target compound’s synthesis likely parallels these methods but remains unspecified in the evidence.
Crystallographic and Analytical Data :
- X-ray crystallography (via programs like SHELXL or ORTEP-3 ) reveals that 1,2,4-oxadiazole derivatives exhibit planar heterocyclic rings with dihedral angles >80° between fused aromatic systems, minimizing steric clashes . Similar analyses for the target compound are absent in the evidence.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s structural similarity to ibotenic acid suggests untapped neuropharmacological applications, warranting further exploration .
- Synthetic Optimization : Improved yields for analogous compounds (e.g., 70–85% for 1,2,4-oxadiazoles ) highlight the need for optimized protocols for 1,2-oxazole derivatives.
- Crystallographic Studies : Molecular packing and hydrogen-bonding patterns (analyzed via SHELX or WinGX ) could elucidate stability and solubility differences between 1,2-oxazole and 1,2,4-oxadiazole derivatives.
Biological Activity
4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an oxazole ring fused with a benzoic acid moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Escherichia coli | 0.03 | |
| Bacillus subtilis | 0.046 |
The compound exhibits stronger antibacterial activity than traditional antibiotics like ampicillin and streptomycin, demonstrating its potential as a new antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been assessed in various cancer cell lines. In vitro studies show that derivatives of this compound can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-116 (Colon cancer) | 13.62 | Antiproliferative |
| PC-3 (Prostate cancer) | 21.74 | Cytotoxic |
| SNB-19 (Brain cancer) | Variable | Anticancer activity |
These findings suggest that the compound may interfere with cellular pathways essential for cancer cell survival, although the exact mechanisms remain to be fully elucidated.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors involved in disease processes, leading to its observed antimicrobial and anticancer effects.
- Enzyme Inhibition : The compound may inhibit topoisomerase enzymes critical for DNA replication in cancer cells .
- Quorum Sensing Interference : It has shown potential to disrupt quorum sensing mechanisms in bacteria, reducing their virulence .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Antimicrobial Efficacy Study : A study assessed the compound's effectiveness against a panel of bacterial strains, demonstrating significant inhibition zones compared to control groups.
- Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
